REACTION_CXSMILES
|
[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][NH:3][CH2:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>O1CCCC1>[C:12]([N:3]1[CH2:4][CH2:5][C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:1][CH2:2]1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
|
C1CNCCC12CCCCC2
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated to a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled in a Kugelrohr
|
Type
|
CUSTOM
|
Details
|
still giving a yellow oil, BP 90°-100° C./200-atm
|
Type
|
DISTILLATION
|
Details
|
The distillate was purified by chromatography on silica gel using 1:1 ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC2(CC1)CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |